n-(2-(4-Methylpiperidin-1-yl)ethyl)cyclopentanamine
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Overview
Description
n-(2-(4-Methylpiperidin-1-yl)ethyl)cyclopentanamine: is a chemical compound with the molecular formula C13H26N2 It is a heterocyclic amine, which means it contains a nitrogen atom within a ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of n-(2-(4-Methylpiperidin-1-yl)ethyl)cyclopentanamine typically involves the reaction of cyclopentanone with 4-methylpiperidine in the presence of a reducing agent. The reaction conditions often include a solvent such as ethanol or methanol and a catalyst like palladium on carbon. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of high-pressure hydrogenation techniques can also be employed to achieve efficient reduction of the intermediate compounds.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: n-(2-(4-Methylpiperidin-1-yl)ethyl)cyclopentanamine can undergo oxidation reactions to form corresponding N-oxides.
Reduction: The compound can be reduced to form secondary amines using reducing agents like lithium aluminum hydride.
Substitution: It can participate in nucleophilic substitution reactions where the amine group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride (NaH).
Major Products:
Oxidation: N-oxides of this compound.
Reduction: Secondary amines.
Substitution: Various substituted amines depending on the reactants used.
Scientific Research Applications
Chemistry: n-(2-(4-Methylpiperidin-1-yl)ethyl)cyclopentanamine is used as a building block in the synthesis of more complex organic molecules. It is particularly useful in the development of heterocyclic compounds with potential pharmaceutical applications.
Biology: In biological research, this compound is studied for its potential interactions with biological macromolecules such as proteins and nucleic acids. It can be used as a ligand in binding studies to understand the molecular mechanisms of various biological processes.
Medicine: this compound has potential applications in medicinal chemistry as a precursor for the synthesis of drugs targeting neurological disorders. Its unique structure allows for the design of molecules that can cross the blood-brain barrier and interact with specific receptors in the brain.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It can be incorporated into polymers to enhance their mechanical properties and stability.
Mechanism of Action
The mechanism of action of n-(2-(4-Methylpiperidin-1-yl)ethyl)cyclopentanamine involves its interaction with specific molecular targets in the body. The compound can bind to receptors or enzymes, modulating their activity and leading to various physiological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
- n-(2-(Piperidin-1-yl)ethyl)cyclopentanamine
- N-Methyl-2-(4-methylpiperidin-1-yl)ethanamine
- N-ethyl-2-(4-methylpiperidin-1-yl)ethanamine
Comparison: n-(2-(4-Methylpiperidin-1-yl)ethyl)cyclopentanamine is unique due to the presence of both a cyclopentane ring and a 4-methylpiperidine moiety. This combination imparts distinct chemical and biological properties compared to its analogs. For instance, the presence of the cyclopentane ring can influence the compound’s conformational flexibility and its ability to interact with biological targets. Additionally, the methyl group on the piperidine ring can affect the compound’s lipophilicity and its ability to cross cell membranes.
Properties
Molecular Formula |
C13H26N2 |
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Molecular Weight |
210.36 g/mol |
IUPAC Name |
N-[2-(4-methylpiperidin-1-yl)ethyl]cyclopentanamine |
InChI |
InChI=1S/C13H26N2/c1-12-6-9-15(10-7-12)11-8-14-13-4-2-3-5-13/h12-14H,2-11H2,1H3 |
InChI Key |
JLGGUSYXJGNJPH-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCN(CC1)CCNC2CCCC2 |
Origin of Product |
United States |
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